2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-11(4-5-12(9)18-3)8-13(17)15-14-7-10(2)16-19-14/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNWPJQSCQFOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC(=NO2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the acetamide group: This step involves the reaction of the oxazole derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the acetamide group could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving acetamide derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Structural Modifications in Heterocyclic Moieties
Oxazole vs. Triazole/Thiadiazole Derivatives
- Analog 1 () : Replaces oxazole with a 1,2,4-triazole ring bearing sulfanyl and chlorophenyl groups. This increases polarity due to sulfur but may reduce metabolic stability compared to oxazole .
- Analog 2 (): Incorporates a thiadiazole ring (1,3,4-thiadiazol-2-yl) with a chloroacetamide group.
Substituents on the Oxazole Ring
- Target Compound : 3-Methyl substituent balances lipophilicity and steric hindrance.
- Analog 3 () : Features a trifluoromethylpropan-2-yl group on the oxazole, significantly increasing hydrophobicity and electron-withdrawing effects, which may enhance kinase inhibition (e.g., zeteletinib) .
- Analog 4 () : Uses a 3-phenyl-1,2-oxazol-5-yl group, introducing aromaticity that could improve π-π stacking in protein binding but reduce solubility .
Modifications in the Aromatic Acetamide Chain
Phenyl Group Variations
- Target Compound : The 4-methoxy-3-methylphenyl group provides moderate electron-donating effects and steric bulk.
- Analog 5 () : Contains a 4-methoxy-3-methylphenyl group but as part of a formamide derivative (N-[2-hydroxy-5-[...]phenyl]formamide). The formamide linkage may alter metabolic pathways compared to acetamide .
- Analog 6 () : Substitutes with a 4-chlorophenyl and 4-methoxyphenyl on a triazole ring, introducing halogenated and methoxy groups that could enhance antimicrobial activity .
Linker Modifications
- Analog 7 (): Uses a phenoxy linker (4-methylphenoxy) instead of direct phenyl attachment. This ether linkage increases flexibility and may reduce metabolic oxidation .
- Analog 8 () : Integrates a cephalosporin core with a 3-methyl-1,2-oxadiazol-5-yl group, demonstrating how heterocycles are leveraged in β-lactam antibiotics for targeting bacterial enzymes .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylphenyl acetamide with 3-methyl-1,2-oxazole derivatives. The synthetic pathway can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives that incorporate oxazole rings have shown effectiveness against various cancer cell lines. In vitro studies demonstrate the ability of such compounds to induce apoptosis in tumor cells by activating caspase pathways, which are crucial for programmed cell death .
Key Findings:
- Cell Lines Tested: A549 (lung cancer), C6 (glioma).
- Mechanism: Induction of apoptosis via caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis |
| Similar Oxazole Derivative | C6 | TBD | Apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Compounds with oxazole moieties often exhibit broad-spectrum antibacterial and antifungal activities.
Key Findings:
Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from low micromolar to millimolar concentrations.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| C. albicans | TBD |
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of similar oxazole-containing compounds, researchers reported that specific modifications to the phenyl ring significantly enhanced cytotoxicity against A549 cells. The study utilized MTT assays to determine cell viability post-treatment.
Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial effects of various oxazole derivatives, including those similar to this compound. Results indicated potent activity against E. coli and S. aureus with MIC values demonstrating effective inhibition at low concentrations.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction: Triggering apoptotic pathways in cancer cells.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism.
- Interaction with Cellular Targets: Binding to specific receptors or proteins that mediate cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
